molecular formula C26H19FN4 B5387519 (E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5387519
M. Wt: 406.5 g/mol
InChI Key: BBMYSUMNNIEHNK-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a unique combination of indole, benzimidazole, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with 2-fluorobenzylamine, the indole ring is constructed through a Fischer indole synthesis.

    Benzimidazole Formation: The benzimidazole moiety is synthesized from o-phenylenediamine and 6-methyl-1H-benzimidazole-2-carboxylic acid.

    Coupling Reaction: The indole and benzimidazole derivatives are coupled using a palladium-catalyzed cross-coupling reaction.

    Nitrile Introduction: The nitrile group is introduced via a dehydration reaction of the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzimidazole rings.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and strong nucleophiles like sodium hydride for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole and benzimidazole rings.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The indole and benzimidazole rings can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[1-(phenylmethyl)indol-3-yl]-2-(1H-benzimidazol-2-yl)prop-2-enenitrile
  • (E)-3-[1-(2-chlorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Uniqueness

The presence of the 2-fluorophenyl group in (E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile imparts unique electronic properties, enhancing its potential interactions with biological targets and its suitability for electronic applications. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability, making it a more attractive candidate for drug development.

Properties

IUPAC Name

(E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN4/c1-17-10-11-23-24(12-17)30-26(29-23)19(14-28)13-20-16-31(25-9-5-3-7-21(20)25)15-18-6-2-4-8-22(18)27/h2-13,16H,15H2,1H3,(H,29,30)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMYSUMNNIEHNK-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.